molecular formula C21H20ClNO4 B11409448 N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11409448
M. Wt: 385.8 g/mol
InChI Key: GATHRBSCJJTELI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:

    Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting 2-(2-methoxyphenoxy)acetic acid with an appropriate amine, such as 4-chlorobenzylamine, under suitable conditions (e.g., using a coupling reagent like EDCI or DCC).

    Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced through a nucleophilic substitution reaction, where the amine group of the intermediate product reacts with furan-2-ylmethyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and methoxy group can be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products

    Oxidation: Oxidized derivatives of the furan ring and methoxy group

    Reduction: Reduced derivatives of the chlorobenzyl group

    Substitution: Substituted derivatives of the chlorobenzyl group

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell membranes or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-ethoxyphenoxy)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C21H20ClNO4

Molecular Weight

385.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C21H20ClNO4/c1-25-19-6-2-3-7-20(19)27-15-21(24)23(14-18-5-4-12-26-18)13-16-8-10-17(22)11-9-16/h2-12H,13-15H2,1H3

InChI Key

GATHRBSCJJTELI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3

Origin of Product

United States

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